Ethyl 5-iodo-2,4-dimethoxybenzoate
Description
Ethyl 5-iodo-2,4-dimethoxybenzoate (CAS: 1131587-49-9) is an aromatic ester characterized by a benzoate backbone substituted with iodine at the 5-position and methoxy groups at the 2- and 4-positions. Its molecular formula is C₁₁H₁₃IO₄, with a molar mass of 336.12 g/mol. Predicted physical properties include a density of 1.571 g/cm³ and a boiling point of 389.9°C .
Properties
CAS No. |
1131587-49-9 |
|---|---|
Molecular Formula |
C11H13IO4 |
Molecular Weight |
336.12 g/mol |
IUPAC Name |
ethyl 5-iodo-2,4-dimethoxybenzoate |
InChI |
InChI=1S/C11H13IO4/c1-4-16-11(13)7-5-8(12)10(15-3)6-9(7)14-2/h5-6H,4H2,1-3H3 |
InChI Key |
YUATYDAPORMTIQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)OC)I |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are closely related to ethyl 5-iodo-2,4-dimethoxybenzoate, differing in substituents or ester groups:
Structural and Functional Differences
Ethyl 5-bromo-2,4-dimethoxybenzoate
- Substituent Variation : Bromine replaces iodine at the 5-position.
- Impact : Bromine’s lower atomic mass (~80 vs. iodine’s ~127) reduces molar mass (~289.12 g/mol estimated). Bromine’s weaker leaving-group ability may decrease reactivity in nucleophilic substitutions compared to iodine.
- Applications : Useful in reactions requiring milder leaving groups or lower molecular weight intermediates .
Ethyl 5-iodo-2,4-dimethylbenzoate
- Substituent Variation : Methyl groups replace methoxy groups at the 2- and 4-positions.
- The absence of oxygen atoms lowers oxygen count (O₂ vs. O₄ in the parent compound), decreasing polarity.
- Applications: Likely used in hydrophobic matrices or non-polar reaction environments .
Mthis compound
- Ester Variation : Methyl replaces ethyl in the ester group.
- Molar mass decreases (~323.12 g/mol estimated), and volatility may increase compared to the ethyl analog.
Physical and Chemical Properties Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Polarity |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₃IO₄ | 336.12 | I, 2,4-OCH₃ | 389.9 | High |
| Ethyl 5-bromo-2,4-dimethoxybenzoate | C₁₁H₁₃BrO₄ | ~289.12 | Br, 2,4-OCH₃ | ~350–370 | High |
| Ethyl 5-iodo-2,4-dimethylbenzoate | C₁₁H₁₃IO₂ | ~322.13 | I, 2,4-CH₃ | ~360–380 | Low |
| Mthis compound | C₁₀H₁₁IO₄ | ~323.12 | I, 2,4-OCH₃ | ~370–390 | High |
Notes:
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